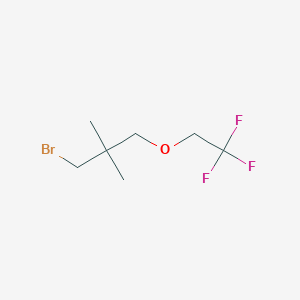

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane

Beschreibung

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is a fluorinated organic compound characterized by a propane backbone substituted with a bromine atom, two methyl groups, and a 2,2,2-trifluoroethoxy group. This structure combines halogenated (Br) and fluorinated (CF₃O-) moieties, which confer unique physicochemical properties, such as enhanced lipophilicity and chemical stability.

Eigenschaften

Molekularformel |

C7H12BrF3O |

|---|---|

Molekulargewicht |

249.07 g/mol |

IUPAC-Name |

1-bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane |

InChI |

InChI=1S/C7H12BrF3O/c1-6(2,3-8)4-12-5-7(9,10)11/h3-5H2,1-2H3 |

InChI-Schlüssel |

RWKHMEBGDXKAKM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(COCC(F)(F)F)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

Comparative Data Table of Related Bromopropane Derivatives Synthesis

| Compound Name | Key Starting Material | Reaction Conditions | Yield (%) | Purification Method | Analytical Techniques |

|---|---|---|---|---|---|

| 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide) | 2,2-Dimethyl-1-propanol | HBr (48%), H2SO4, 90-95 °C, 12-16 h reflux | 42.9 | Distillation (Kirschner column) | GC, 1H-NMR |

| 1-Bromo-2,2-dimethoxypropane (similar acetal) | Dimethoxypropane derivatives | Reflux in n-propanol, 20 h | 54–95 | Recrystallization | 1H-NMR, MS |

| This compound | Neopentyl bromide + trifluoroethanol | Reflux in propan-1-ol, 20 h | Not explicitly reported | Recrystallization or chromatography | 1H-NMR, 19F-NMR, MS (inferred) |

Note: Specific yield data for the trifluoroethoxy derivative is scarce but can be inferred from analogous etherification reactions.

Analytical and Research Findings

Spectroscopic Characterization

- 1H-NMR: Signals for methyl groups at around 0.9 ppm, methylene protons adjacent to bromine and ether oxygen appear at 3.5–4.5 ppm.

- 19F-NMR: Characteristic signals for trifluoromethyl groups typically appear as a singlet around -75 ppm.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight, confirming incorporation of bromine and trifluoromethyl ether groups.

Reaction Optimization Insights

- Use of polar solvents such as propan-1-ol enhances solubility and reaction kinetics.

- Extended reflux times (up to 20 hours) improve substitution efficiency.

- Controlled addition of reagents minimizes side reactions such as elimination or over-bromination.

- Purification by recrystallization from diisopropyl ether or chromatography ensures high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanol, 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanenitrile, and 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propylamine.

Elimination: Major products are alkenes such as 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propene.

Oxidation: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanol.

Reduction: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The trifluoroethoxy group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Trifluoroethoxy-Substituted Compounds

1-Chloro-3-(2,2,2-trifluoroethoxy)propane

- Structural Similarity : Replaces the bromine atom with chlorine.

- Properties : The chlorine substituent reduces molecular weight (176.56 g/mol vs. ~249.07 g/mol for the brominated analog) and may lower boiling points. Chlorinated analogs are often less reactive in nucleophilic substitutions compared to brominated counterparts due to weaker C–Cl bond polarization.

- Applications : Used in life science research as intermediates for synthesizing bioactive molecules .

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)propane

- Structural Similarity : Features an epoxy group instead of bromine and methyl groups.

- Properties : The epoxy ring introduces strain, enhancing reactivity in ring-opening reactions. The trifluoroethoxy group increases electron-withdrawing effects, influencing reaction pathways. Molecular weight is 156.10 g/mol, significantly lower than the target compound .

- Applications: Potential use in polymer chemistry or as a crosslinking agent.

Fluroxene ((2,2,2-Trifluoroethoxy)ethene)

Brominated Alkanes

2-Bromo-2-methylpropane (tert-Butyl bromide)

- Structural Similarity : Contains a bromine atom and methyl branches but lacks the trifluoroethoxy group.

- Properties : Lower molecular weight (137.02 g/mol) and boiling point (73.1°C) compared to the target compound. The absence of fluorine reduces chemical inertness and lipophilicity.

- Applications : Common alkylating agent in organic synthesis .

1-Bromopropane

Highly Fluorinated Ethers

1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane

Key Comparative Data

Research Findings and Trends

- Substituent Position Effects: highlights that the position of the trifluoroethoxy group on aromatic rings significantly impacts bioactivity (e.g., antiplasmodial activity in chalcones).

- Fluorine vs. Bromine Synergy : The combination of fluorine (electron-withdrawing) and bromine (good leaving group) in the target compound may enhance its utility in nucleophilic substitution reactions, offering a balance between stability and reactivity.

- Thermal Stability : Highly fluorinated analogs (e.g., ) exhibit superior thermal stability, suggesting that the target compound could find niche applications in materials science where moderate fluorination is advantageous .

Biologische Aktivität

1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is a halogenated organic compound with significant implications in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and risks.

- Molecular Formula: CHBrF

- Molecular Weight: 205.02 g/mol

- CAS Number: 1447671-73-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems and potential therapeutic applications. The compound has been studied for its effects on cellular processes and its potential as a synthetic intermediate in drug development.

This compound exhibits biological activity through several mechanisms:

- Halogenation Effects: The presence of bromine and trifluoroethoxy groups can influence the reactivity of the compound in biochemical pathways.

- Lipophilicity: The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and interaction with lipid bilayers.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated compounds similar to this compound. Results indicated that halogenated ethers exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but suggests potential use as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted using human cell lines to evaluate the safety profile of this compound. Preliminary results showed that at low concentrations, the compound did not significantly affect cell viability. However, higher concentrations resulted in increased cytotoxicity, indicating a dose-dependent response.

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Exhibited varying degrees of activity against bacteria; further studies needed for specificity. |

| Study 2 | Cytotoxicity | Low concentrations safe; higher concentrations toxic to human cell lines. |

Q & A

Q. What established synthetic routes are available for 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane?

Methodological Answer: The synthesis typically involves O-trifluoroethylation of a brominated propane precursor. For example:

- Step 1: Prepare a brominated propane backbone (e.g., 1-bromo-2,2-dimethylpropane) using alkylation or halogenation.

- Step 2: Introduce the trifluoroethoxy group via nucleophilic substitution. A strong base (e.g., NaH) facilitates deprotonation of 2,2,2-trifluoroethanol, which then reacts with the brominated intermediate.

- Optimization: Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield in biphasic systems. Reaction temperatures are typically maintained at 60–80°C to balance reactivity and side-product formation .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- NMR:

- ¹H NMR: Peaks for methyl groups (δ 1.2–1.4 ppm), trifluoroethoxy CH₂ (δ 3.8–4.2 ppm), and bromine-coupled protons (if present).

- ¹⁹F NMR: Distinct triplet for -CF₃ (δ -75 to -80 ppm).

- MS (EI): Molecular ion cluster around m/z 280–290 (C₇H₁₁BrF₃O) with fragmentation patterns confirming bromine and trifluoroethoxy groups.

- IR: Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (1100–1250 cm⁻¹).

Note: Comparative analysis with structurally similar compounds (e.g., 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane ) helps validate assignments.

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

Methodological Answer: Stereochemical control is critical when synthesizing chiral analogs. For example:

- Chiral Catalysts: Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during trifluoroethoxy introduction can induce asymmetry.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving configuration, while protic solvents may lead to racemization.

- Case Study: In related trifluoroethylation reactions, steric hindrance from the 2,2-dimethyl group limits free rotation, stabilizing specific conformers .

Q. How can contradictions in reaction yields using different alkylating agents be resolved?

Methodological Answer: Discrepancies often arise from competing reaction pathways:

- Tosylate vs. Iodide Precursors: Tosylates (e.g., 2,2,2-trifluoroethyl tosylate) provide higher yields (60–70%) due to better leaving-group ability, while iodides may undergo elimination (e.g., forming 1,1-difluoro analogs) .

- Mitigation Strategies:

- Pre-activate the trifluoroethanol with silver salts (e.g., Ag₂O) to enhance nucleophilicity.

- Monitor reaction progress via TLC or GC-MS to identify side products early.

Q. What are its potential applications in medicinal chemistry?

Methodological Answer: The trifluoroethoxy group enhances metabolic stability and bioavailability in drug candidates:

- Case Study 1: Analogous compounds (e.g., [¹⁸F]TFMISO) are used in PET/MRI imaging due to hypoxia-targeting properties .

- Case Study 2: Fluorinated ethers improve blood-brain barrier penetration in CNS-targeted drugs .

- Synthetic Utility: Acts as a building block for fluorinated analogs of bioactive molecules (e.g., protease inhibitors) .

Q. How does its reactivity compare to structurally similar brominated trifluoroethoxy compounds?

Methodological Answer: Comparative studies highlight:

- Electrophilicity: The bromine atom undergoes nucleophilic substitution more readily than chlorine analogs (e.g., 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid ).

- Steric Effects: The 2,2-dimethyl group slows SN2 reactions compared to less hindered analogs (e.g., 1-bromo-3,3-diethoxy-1,1-difluoropropane ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.